4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Description
Molecular Structure Analysis
The molecular formula of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is C17H15ClFNO . It has a benzophenone core with a heterocyclic azetidin-2-ylmethyl substituent attached to the para-position.Physical And Chemical Properties Analysis
The molecular weight of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is 303.76 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Pharmacological Research
4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for the introduction of azetidine rings into drug molecules, which can significantly affect the biological activity of these compounds .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive ketone and halogen groups. This makes it valuable for constructing complex organic molecules .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant, especially in the development of new therapeutic agents. Its benzophenone core is a common motif in many drug molecules, and modifications to this core can lead to the discovery of new drugs with improved efficacy and safety profiles .
Biochemistry Applications
In biochemistry, 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone may be used as a building block for synthesizing biochemical probes. These probes can help in understanding protein interactions and enzyme mechanisms at a molecular level .
Industrial Uses
While primarily used for research, this compound could have industrial applications, such as in the synthesis of performance chemicals or as a starting material for advanced polymer systems. Its robust structure could impart desirable properties to these materials .
Material Science Research
In material science, the compound could be explored for creating novel materials with specific optical or electronic properties. Its incorporation into polymers or other materials could lead to new functionalities or enhancements in existing materials .
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRURAFEHBVDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642810 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone | |
CAS RN |
898756-75-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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